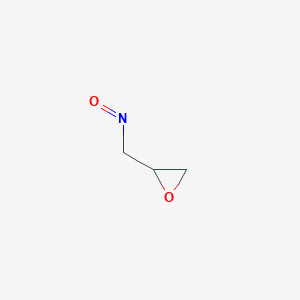
2-(Nitrosomethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nitrosomethyl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered epoxide ring) and a nitrosomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitrosomethyl)oxirane can be achieved through several methods. One common approach involves the reaction of an appropriate alkene with a nitrosating agent. For example, the reaction of an alkene with nitrosyl chloride (NOCl) in the presence of a base can yield the desired compound. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-(Nitrosomethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and the formation of various functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used to open the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized alcohols and amines.
Scientific Research Applications
2-(Nitrosomethyl)oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and coatings due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-(Nitrosomethyl)oxirane involves the reactivity of the oxirane ring and the nitroso group. The oxirane ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Nitromethyl)oxirane: Similar structure but with a nitro group instead of a nitroso group.
2-(Aminomethyl)oxirane: Contains an amino group instead of a nitroso group.
2-(Hydroxymethyl)oxirane: Contains a hydroxyl group instead of a nitroso group.
Uniqueness
2-(Nitrosomethyl)oxirane is unique due to the presence of both an oxirane ring and a nitroso group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds.
Properties
CAS No. |
669051-85-8 |
|---|---|
Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
2-(nitrosomethyl)oxirane |
InChI |
InChI=1S/C3H5NO2/c5-4-1-3-2-6-3/h3H,1-2H2 |
InChI Key |
YUSLMKRQIPVEMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


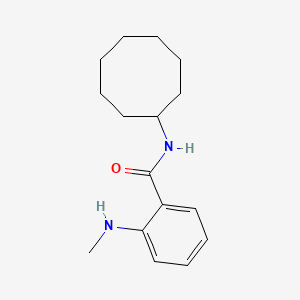

![Dimethyl[(methyltellanyl)ethynyl]tellanium iodide](/img/structure/B15158930.png)
![[4-(Methanesulfinyl)phenyl]acetaldehyde](/img/structure/B15158934.png)
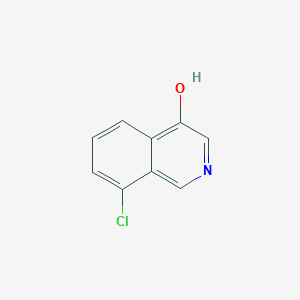
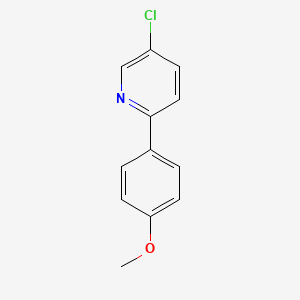
![(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15158955.png)
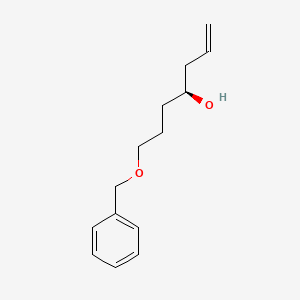
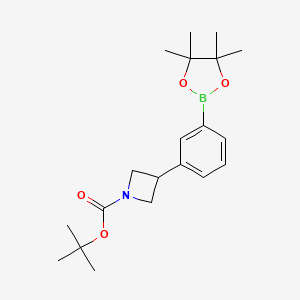
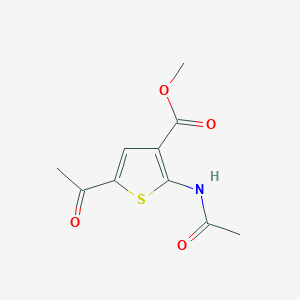
![4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one](/img/structure/B15158986.png)
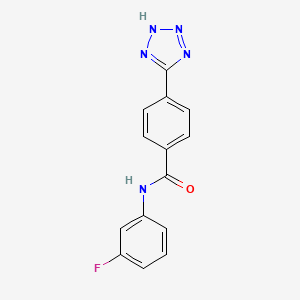
![2,2'-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B15159011.png)
![3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B15159018.png)
